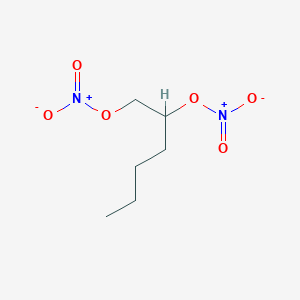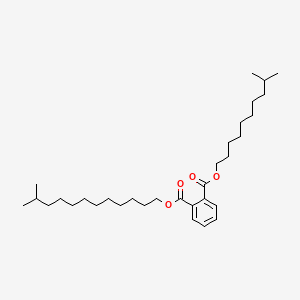
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide to form an ether. The reaction conditions often require a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various types of chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations, such as potassium and sodium ions, through coordination with the ether oxygen atoms.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal salts, such as potassium chloride or sodium bromide, in aqueous or organic solvents.
Substitution Reactions: Typical reagents include nucleophiles like halide ions or alkoxide ions, and the reactions are often carried out in polar aprotic solvents.
Major Products
Complexation Reactions: The major products are metal-crown ether complexes, which are often used in phase-transfer catalysis and ion-selective electrodes.
Substitution Reactions: The products depend on the nucleophile used, but they generally involve the replacement of a leaving group with the nucleophile.
科学研究应用
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane primarily involves the formation of stable complexes with metal cations. The ether oxygen atoms in the compound coordinate with the metal ions, creating a stable ring structure that encapsulates the ion. This complexation can facilitate the transport of metal ions across membranes or enhance the solubility of metal salts in organic solvents .
相似化合物的比较
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane is part of the crown ether family, which includes other compounds such as:
12-Crown-4: A smaller crown ether with four ether oxygen atoms, used for complexing smaller cations like lithium.
18-Crown-6: A larger crown ether with six ether oxygen atoms, known for its ability to complex larger cations like potassium.
Dicyclohexano-18-crown-6: A derivative of 18-Crown-6 with enhanced lipophilicity, used in organic synthesis and extraction processes.
The uniqueness of this compound lies in its specific ring size and the presence of a hexyl group, which can influence its solubility and complexation properties compared to other crown ethers .
属性
CAS 编号 |
65743-07-9 |
|---|---|
分子式 |
C16H32O5 |
分子量 |
304.42 g/mol |
IUPAC 名称 |
2-hexyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C16H32O5/c1-2-3-4-5-6-16-15-20-12-11-18-8-7-17-9-10-19-13-14-21-16/h16H,2-15H2,1H3 |
InChI 键 |
RANNPNXRABIJJU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1COCCOCCOCCOCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


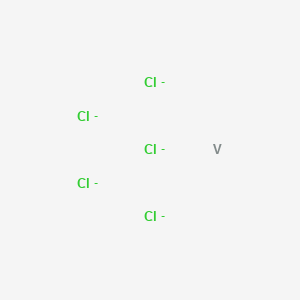


![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
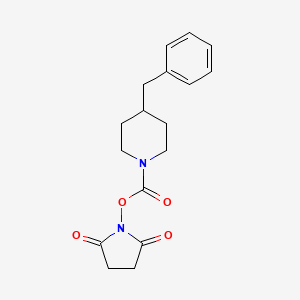
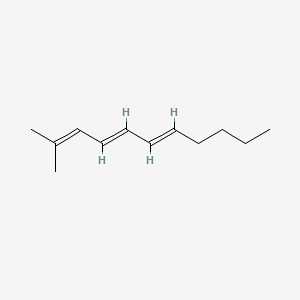

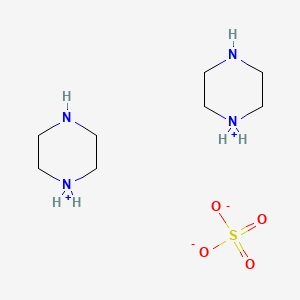
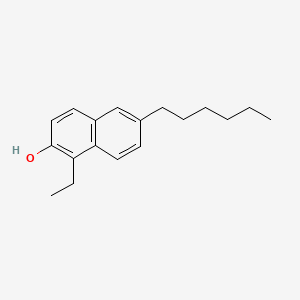
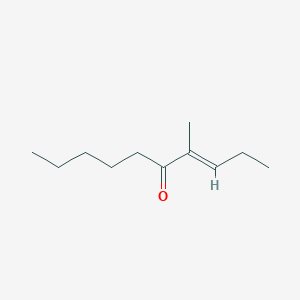
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
